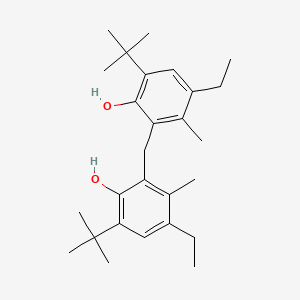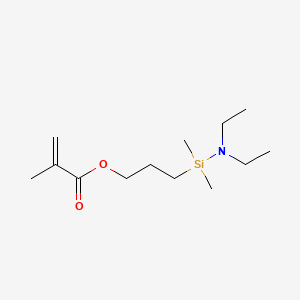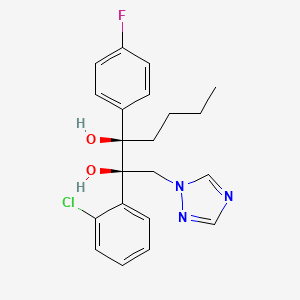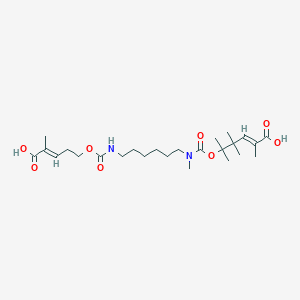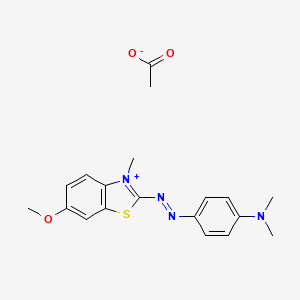
Beta-D-Xylulofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Xylulofuranose is a furanose form of D-xylose, a five-carbon sugar that is a constituent of hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is significant in various biological and industrial processes due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Beta-D-Xylulofuranose can be achieved through stereoselective methods. One such method involves the use of 3,4-O-xylylene-protected thioglycoside donors. This approach ensures high stereoselectivity and yields the desired this compound . The reaction conditions typically involve the use of a donor with both the xylylene group and a benzoate ester at O-1, which provides the best results for most acceptors .
Industrial Production Methods
Industrial production of this compound often involves enzymatic pathways due to their efficiency and specificity. Enzymes such as xylanases and beta-xylosidases are employed to hydrolyze hemicelluloses, releasing this compound . These methods are advantageous as they are environmentally friendly and can be carried out under mild conditions.
Análisis De Reacciones Químicas
Types of Reactions
Beta-D-Xylulofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding acids.
Reduction: Reduction reactions can yield sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include xylonic acid from oxidation, xylitol from reduction, and various substituted xylulofuranoses from substitution reactions.
Aplicaciones Científicas De Investigación
Beta-D-Xylulofuranose has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Beta-D-Xylulofuranose involves its interaction with specific enzymes and receptors in biological systems. For instance, it acts as a substrate for enzymes like xylanases and beta-xylosidases, which catalyze its hydrolysis . These interactions are crucial for its role in metabolic pathways and its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
D-Xylofuranose: An enantiomer of Beta-D-Xylulofuranose with similar structural properties but different biological activities.
L-Xylulofuranose: Another stereoisomer with distinct reactivity and applications.
Beta-D-Xylopyranose: A pyranose form of D-xylose with different conformational properties and reactivity.
Uniqueness
This compound is unique due to its furanose ring structure, which imparts distinct reactivity and biological properties compared to its pyranose counterparts. Its specific stereochemistry also makes it a valuable compound in stereoselective synthesis and enzymatic studies.
Propiedades
Número CAS |
20750-28-1 |
|---|---|
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m1/s1 |
Clave InChI |
LQXVFWRQNMEDEE-MROZADKFSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@](O1)(CO)O)O)O |
SMILES canónico |
C1C(C(C(O1)(CO)O)O)O |
melting_point |
15 °C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



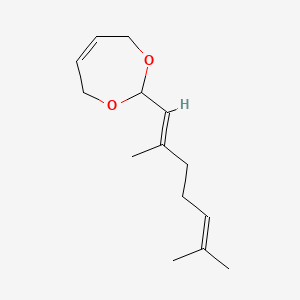
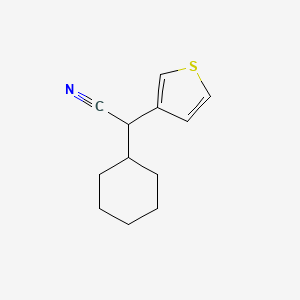
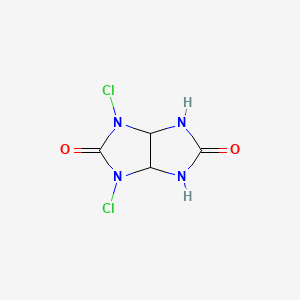
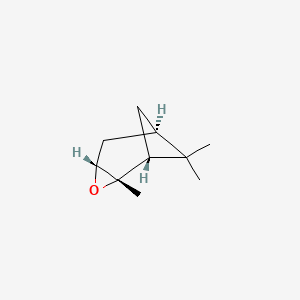

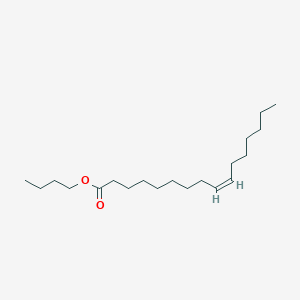
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
